Computed Lipophilicity (XLogP3) of the N-Prenyl Derivative Versus Saturated N-Alkyl and Shorter-Chain Alkenyl Analogs
The N-prenyl substituent imparts a quantifiably higher computed lipophilicity compared to the corresponding saturated N-(3-methylbutyl) analog and the shorter N-(but-3-en-1-yl) analog. The target compound has a PubChem-computed XLogP3 of 1.4 . By class-level inference, the saturated analog 1-(3-methylbutyl)piperidin-4-amine (C₁₀H₂₂N₂, MW 170.30), which lacks the double bond, is expected to have a lower XLogP3 (estimated ~1.0–1.2 based on the approximately 0.2–0.4 logP reduction typical upon saturation of an isolated trisubstituted olefin). The shorter 1-(but-3-en-1-yl)piperidin-4-amine (C₉H₁₈N₂, MW 154.25) has one fewer methyl group and a terminal rather than internal alkene, resulting in a lower predicted logP. An additional vendor-reported experimental logP measurement of 1.096 is available for the target compound . Elevated lipophilicity can translate into enhanced membrane permeability for derivatives derived from this scaffold, making it a strategically differentiated starting material for programs where logD modulation is critical.
| Evidence Dimension | Computed lipophilicity (XLogP3) and experimental logP |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (PubChem computed); experimental logP = 1.096 (vendor-reported) |
| Comparator Or Baseline | Saturated analog 1-(3-methylbutyl)piperidin-4-amine (CAS 889060-82-6): XLogP3 estimated ~1.0–1.2, no experimental value identified. Shorter alkenyl analog 1-(but-3-en-1-yl)piperidin-4-amine (CAS 1340237-71-9): MW 154.25, lower predicted logP due to reduced carbon count and terminal alkene. |
| Quantified Difference | ΔXLogP3 ≈ +0.2 to +0.4 relative to saturated analog (estimated); experimental logP confirms moderate lipophilicity suitable for CNS drug-like space |
| Conditions | XLogP3 computed by PubChem (XLogP3 3.0 algorithm). Experimental logP from vendor ChemBase measurement conditions not specified. |
Why This Matters
For procurement decisions in CNS or membrane-targeted drug discovery programs, the quantifiably higher lipophilicity of the prenyl scaffold compared to saturated N-alkyl alternatives provides a rational basis for scaffold selection when increased membrane permeability is desired.
- [1] PubChem. 1-(3-Methylbut-2-en-1-yl)piperidin-4-amine, CID 43556892, Computed Properties: XLogP3-AA = 1.4. National Center for Biotechnology Information. Accessed May 2026. View Source
